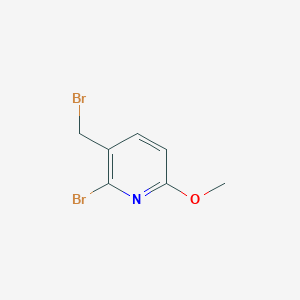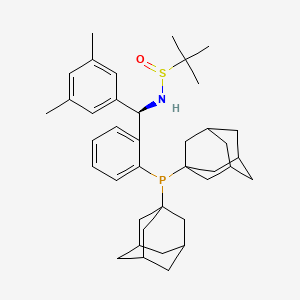
(4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C7H7BF3NO3 . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further bonded to a boronic acid moiety. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid typically involves the reaction of 4-bromo-3-(2,2,2-trifluoroethoxy)pyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反应分析
Types of Reactions: (4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., DMF, toluene)
Reaction temperatures: typically range from 80°C to 120°C.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Chemistry: In chemistry, (4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile building block for constructing biaryl structures .
Biology and Medicine: This compound is used in the development of biologically active molecules and pharmaceutical intermediates . Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of potential drug candidates .
Industry: In the industrial sector, this compound is employed in the production of advanced materials and functional polymers . Its unique chemical properties enable the creation of materials with specific characteristics .
作用机制
The mechanism of action of (4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
- 3-Pyridinylboronic acid
- 4-Pyridinylboronic acid
- Phenylboronic acid
Comparison: While all these compounds are boronic acids and participate in Suzuki-Miyaura coupling reactions, (4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoroethoxy group. This group imparts distinct electronic and steric properties, enhancing the reactivity and selectivity of the compound in various chemical reactions .
属性
分子式 |
C7H7BF3NO3 |
|---|---|
分子量 |
220.94 g/mol |
IUPAC 名称 |
[4-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-1-2-12-3-5(6)8(13)14/h1-3,13-14H,4H2 |
InChI 键 |
DNPNSVJOPWTTGO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CN=C1)OCC(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


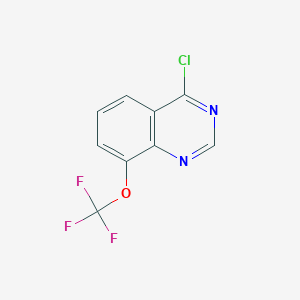
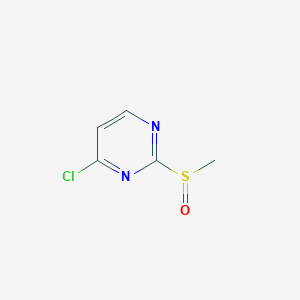
![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)
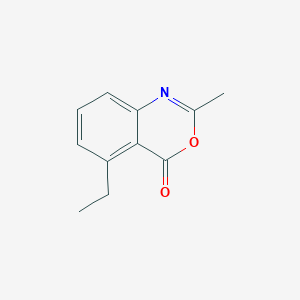



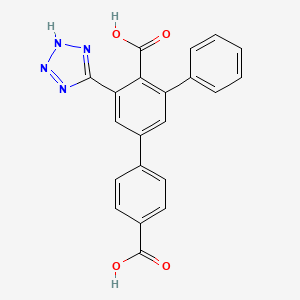
![2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13658685.png)



